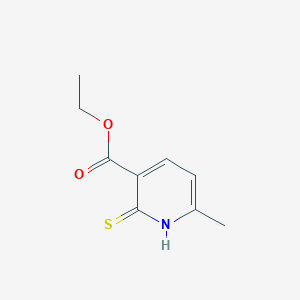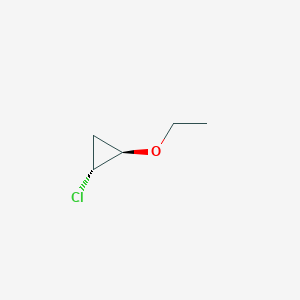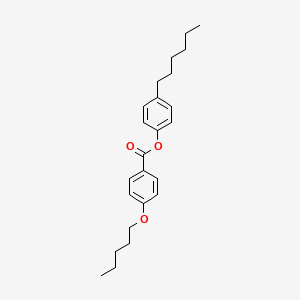![molecular formula C17H16O2S B14641213 {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid CAS No. 54997-35-2](/img/structure/B14641213.png)
{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid typically involves the following steps:
Formation of the Cyclopropylphenyl Group: This can be achieved through the cyclopropanation of a suitable phenyl derivative using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of the Phenylacetic Acid Moiety: This step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl group or the phenylacetic acid moiety, leading to the formation of cyclopropane derivatives or reduced phenylacetic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopropane derivatives and reduced phenylacetic acids.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industrial applications, this compound may be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in the synthesis of high-value products.
作用機序
The mechanism of action of {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid is likely to involve interactions with specific molecular targets such as enzymes or receptors. The sulfanyl group may play a key role in binding to these targets, while the phenylacetic acid moiety could influence the compound’s pharmacokinetic properties. Detailed studies on the molecular pathways and targets involved are necessary to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Phenylacetic Acid Derivatives: Compounds such as phenylacetic acid and its substituted derivatives share structural similarities with {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid.
Cyclopropylphenyl Compounds: Compounds containing the cyclopropylphenyl group, such as cyclopropylbenzene, are structurally related.
Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups, such as thiophenol, are also similar.
Uniqueness
The uniqueness of this compound lies in its combination of the cyclopropylphenyl, sulfanyl, and phenylacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
54997-35-2 |
|---|---|
分子式 |
C17H16O2S |
分子量 |
284.4 g/mol |
IUPAC名 |
2-[2-(4-cyclopropylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H16O2S/c18-17(19)11-14-3-1-2-4-16(14)20-15-9-7-13(8-10-15)12-5-6-12/h1-4,7-10,12H,5-6,11H2,(H,18,19) |
InChIキー |
BVZBAKGLAMGZTM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=C(C=C2)SC3=CC=CC=C3CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


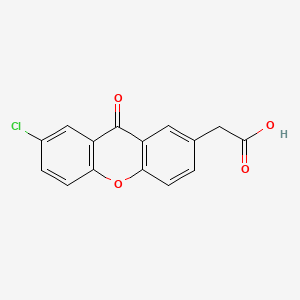
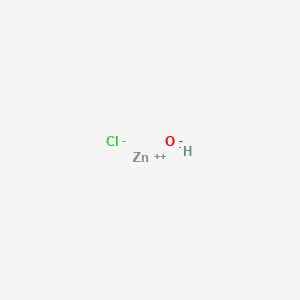
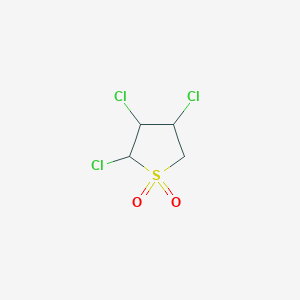
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)

